molecular formula C21H21N3O4 B1374393 Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate CAS No. 1219970-04-3

Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate

Cat. No.: B1374393
CAS No.: 1219970-04-3
M. Wt: 379.4 g/mol
InChI Key: JZFWCVIMFWUOAE-UHFFFAOYSA-N
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Description

Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate is an organic compound with the chemical formula C15H17N3O4. It is known for its unique spirocyclic structure, which includes a triazaspirodecane core. This compound is typically a colorless to pale yellow solid and is soluble in common organic solvents such as chloroform, methanol, and ethanol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[45]decane-8-carboxylate involves multiple steps of organic reactionsThe reaction conditions often require the use of inert gases like nitrogen or argon and temperatures ranging from 2-8°C .

Industrial Production Methods: Industrial production of this compound is more complex and involves scaling up the laboratory synthesis methods. It requires stringent control of reaction conditions to ensure high yield and purity. The process may involve continuous flow reactors and automated systems to maintain consistent quality .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific receptors in the body.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. It is known to bind to certain receptors, influencing various biochemical pathways. For instance, derivatives of this compound have been identified as selective agonists for delta opioid receptors, which play a role in pain modulation and other physiological processes .

Comparison with Similar Compounds

    1-Benzyl-2,4-dioxo-3-(pyridin-2-ylmethyl)-1,3,8-triazaspiro[4.5]decan-8-yl: Another derivative with similar structural features.

    1-Benzyl-8-(1,5-dimethyl-1H-pyrazol-4-yl)methyl-3-(3-(pyridin-3-yl)propyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione: Known for its selective receptor binding properties.

Uniqueness: Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate stands out due to its specific spirocyclic structure and the presence of both benzyl and phenyl groups. This unique combination contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c25-18-21(24(19(26)22-18)17-9-5-2-6-10-17)11-13-23(14-12-21)20(27)28-15-16-7-3-1-4-8-16/h1-10H,11-15H2,(H,22,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZFWCVIMFWUOAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NC(=O)N2C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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